molecular formula C24H25N3O4S B2728765 N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE CAS No. 878053-10-2

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2728765
CAS No.: 878053-10-2
M. Wt: 451.54
InChI Key: BCHKXQIKFXINBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with an indole and piperidine ring system, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and indole intermediates, followed by their coupling. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization, which is crucial for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE apart is its unique combination of structural motifs, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c28-23(25-17-8-9-20-21(12-17)31-16-30-20)15-32-22-13-27(19-7-3-2-6-18(19)22)14-24(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKXQIKFXINBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.